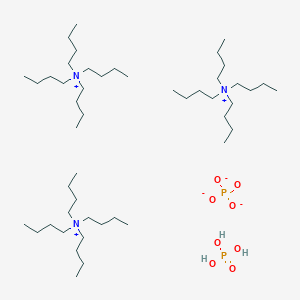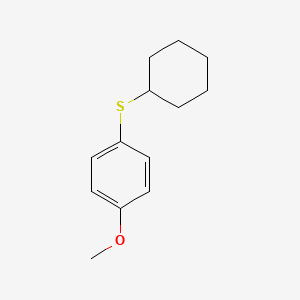
2-(Methylselanyl)undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylselanyl)undecane is an organic compound that belongs to the class of organoselenium compounds. These compounds are characterized by the presence of selenium atoms within their molecular structure. Selenium is known for its unique chemical properties and biological significance, making organoselenium compounds of great interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylselanyl)undecane typically involves the introduction of a methylselanyl group into an undecane backbone. One common method is the reaction of undecane with methylselenol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylselanyl)undecane can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxides back to the parent selenide.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: The parent selenide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylselanyl)undecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Methylselanyl)undecane involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Apoptosis Induction: In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Undecanone: A ketone with a similar undecane backbone but with a carbonyl group instead of a methylselanyl group.
2-Methyl-1-undecene: An alkene with a similar structure but with a double bond instead of a selenium atom.
Uniqueness
2-(Methylselanyl)undecane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Unlike its carbon-based analogs, the selenium atom can participate in redox reactions and has a higher nucleophilicity, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
58856-08-9 |
|---|---|
Formule moléculaire |
C12H26Se |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
2-methylselanylundecane |
InChI |
InChI=1S/C12H26Se/c1-4-5-6-7-8-9-10-11-12(2)13-3/h12H,4-11H2,1-3H3 |
Clé InChI |
ZBPBAMRQVJAXFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)
-lambda~5~-phosphane](/img/structure/B14610047.png)


![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)


![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)



